1-Methylbicyclo[2.1.1]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbicyclo[2.1.1]hexan-2-one is a bicyclic ketone with the molecular formula C₇H₁₀O. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which consists of a six-membered ring fused to a three-membered ring. The presence of a methyl group at the 1-position and a ketone functional group at the 2-position further defines its chemical identity .
Mechanism of Action
Target of Action
It’s known that bicyclo[211]hexanes, the class of compounds to which 1-Methylbicyclo[211]hexan-2-one belongs, are incorporated in newly developed bio-active compounds .
Mode of Action
It’s known that the bicyclo[211]hexane structure can be used to access new building blocks via [2+2] cycloaddition .
Biochemical Pathways
The bicyclo[211]hexane structure is known to open the gate to sp3-rich new chemical space .
Preparation Methods
The synthesis of 1-Methylbicyclo[2.1.1]hexan-2-one can be achieved through various methods. One efficient approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations . Industrial production methods often involve multi-step reactions, including the use of zinc iodide, lithium aluminum hydride (LiAlH₄), and sodium nitrite under specific conditions .
Chemical Reactions Analysis
1-Methylbicyclo[2.1.1]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group using reagents like LiAlH₄ can yield alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the bicyclic ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like LiAlH₄. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylbicyclo[2.1.1]hexan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Its derivatives are explored for potential therapeutic applications due to their bioactive properties.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
1-Methylbicyclo[2.1.1]hexan-2-one can be compared with other bicyclic ketones, such as bicyclo[2.2.1]heptan-2-one and bicyclo[1.1.1]pentan-2-one. While all these compounds share a bicyclic structure, their ring sizes and substituents differ, leading to variations in their chemical reactivity and applications . The unique combination of a six-membered ring fused to a three-membered ring in this compound distinguishes it from its analogs, providing distinct chemical and physical properties.
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research. Its unique structure, diverse chemical reactivity, and wide range of applications make it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
IUPAC Name |
1-methylbicyclo[2.1.1]hexan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7-3-5(4-7)2-6(7)8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNTUFGESKFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.